2-Chloro-1-oxazol-2-yl-ethanone
Overview
Description
2-Chloro-1-oxazol-2-yl-ethanone is a chemical compound with the molecular formula C5H4ClNO2 and a molecular weight of 145.54 g/mol. It is a light yellow solid with a melting point of approximately 219°C
Scientific Research Applications
2-Chloro-1-oxazol-2-yl-ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-oxazol-2-yl-ethanone typically involves the reaction of 2-oxazol-2-yl-ethanone with chlorinating agents under controlled conditions. Common chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of the chlorination reaction and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-oxazol-2-yl-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Nucleophilic substitution reactions can result in the formation of various derivatives, such as amides or esters.
Mechanism of Action
The mechanism by which 2-Chloro-1-oxazol-2-yl-ethanone exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In drug discovery, it may target specific molecular pathways to exert therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.
Pathways: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-Chloro-1-oxazol-4-yl-ethanone: This compound differs in the position of the chlorine atom on the oxazole ring.
1-Oxazol-2-yl-ethanone: This is the parent compound without the chlorine substitution.
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Properties
IUPAC Name |
2-chloro-1-(1,3-oxazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPZFHFICXLPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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